molecular formula C29H30N2O5S B11628055 ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11628055
M. Wt: 518.6 g/mol
InChI Key: QVBNFKVLARIGPZ-XTQSDGFTSA-N
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Description

Ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrolidone core fused with a thiazole ring. Key structural attributes include:

  • Pyrrolidone moiety: Substituted at position 2 with a 4-tert-butylphenyl group, at position 3 with a 4-methylbenzoyl group, and at position 4 with a hydroxyl group.
  • Thiazole ring: Position 2 is linked to the pyrrolidone, while position 5 carries an ethyl carboxylate ester.

Properties

Molecular Formula

C29H30N2O5S

Molecular Weight

518.6 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-tert-butylphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H30N2O5S/c1-7-36-27(35)25-17(3)30-28(37-25)31-22(18-12-14-20(15-13-18)29(4,5)6)21(24(33)26(31)34)23(32)19-10-8-16(2)9-11-19/h8-15,22,32H,7H2,1-6H3/b23-21+

InChI Key

QVBNFKVLARIGPZ-XTQSDGFTSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core thiazole structure, followed by the introduction of the pyrrole and benzoyl groups. The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant anticancer properties. Ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the thiazole ring contributes to its biological activity by interacting with specific cellular targets involved in cancer progression .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Its structure allows for modulation of inflammatory pathways, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokine levels .

Antioxidant Activity

This compound exhibits antioxidant properties that can protect cells from oxidative stress. This characteristic is crucial for developing formulations aimed at preventing oxidative damage in various diseases .

Polymer Chemistry

The compound's unique structure makes it a candidate for incorporation into polymer matrices to enhance mechanical properties or thermal stability. Research has explored its use as a modifier in polymer blends to improve performance characteristics .

Photovoltaic Materials

Recent studies have investigated the potential of thiazole derivatives in organic photovoltaic devices. This compound may serve as a light-harvesting compound due to its favorable electronic properties .

Case Study 1: Anticancer Efficacy

A study published in Molecules evaluated the anticancer efficacy of various thiazole derivatives, including ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy...]. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting the compound's potential as a lead candidate for further development .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory mechanisms, the compound was tested against lipopolysaccharide-induced inflammation in macrophages. The findings showed a marked decrease in inflammatory markers, supporting its application in treating inflammatory diseases .

Case Study 3: Polymer Applications

Research on the incorporation of this compound into polymer systems revealed enhanced thermal stability and mechanical strength compared to unmodified polymers. This suggests potential applications in creating advanced materials for industrial use .

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound belongs to a family of derivatives with modifications primarily on the benzoyl, aryl, and ester groups. Key analogues and their substituent differences are summarized below:

Compound ID/Evidence Aryl Group (Position 2) Benzoyl Group (Position 3) Ester Group (Position 5) Key Properties/Applications
Target Compound 4-tert-butylphenyl 4-methylbenzoyl Ethyl carboxylate Reference compound for SAR studies
4-tert-butylphenyl 4-chlorobenzoyl Ethyl carboxylate Enhanced electrophilicity due to Cl substitution
4-fluorophenyl 4-butoxybenzoyl Methyl carboxylate Increased lipophilicity from butoxy group
4-ethoxyphenyl 4-butoxybenzoyl Ethyl carboxylate Ether substituents may improve metabolic stability
3,4-dichlorophenyl 4-butoxybenzoyl Ethyl carboxylate Steric hindrance from Cl atoms
Pyridin-3-yl 4-butoxybenzoyl Ethyl carboxylate Potential for hydrogen bonding via pyridine

Key Observations :

  • Lipophilic Substituents (e.g., butoxy in ): Increase membrane permeability but may reduce solubility .
  • Aromatic Diversity (e.g., pyridine in ): Introduces hydrogen-bonding capabilities, critical for target-specific interactions .

Spectroscopic and Analytical Comparisons

NMR Spectroscopy

highlights NMR as a tool for structural differentiation. For example:

  • Region A (positions 39–44) : Substituents on the benzoyl group (e.g., 4-methyl vs. 4-chloro) alter electron density, causing distinct chemical shifts in protons near the carbonyl .
  • Region B (positions 29–36) : Aryl group modifications (e.g., tert-butyl vs. ethoxy) perturb the magnetic environment of adjacent protons, detectable via δ values .
LC-MS and Molecular Networking

emphasizes molecular networking for dereplication. The target compound and its analogues would cluster based on cosine scores (0.8–1.0) due to shared fragmentation patterns (e.g., cleavage of the ester group or pyrrolidone ring). For instance:

  • Ethyl vs. Methyl Esters : Distinct [M+H]+ ions (Δm/z = 14) differentiate these derivatives .
  • Benzoyl Fragments: 4-Methylbenzoyl (m/z 119) vs. 4-chlorobenzoyl (m/z 139) provide diagnostic peaks .

Crystallographic and Computational Insights

While direct crystallographic data for the target compound is unavailable, underscores the utility of SHELX programs in resolving analogous structures. For example:

  • Isostructural Derivatives : Compounds with chloro/bromo substitutions (e.g., ) exhibit similar lattice parameters but divergent intermolecular interactions (e.g., halogen bonding vs. van der Waals) .

Biological Activity

Ethyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursor molecules. The synthesis typically includes the formation of the thiazole ring and subsequent modifications to incorporate the pyrrol derivatives and other functional groups. Specific methods have been documented for optimizing yield and purity, which are critical for biological testing.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole and pyrrole compounds exhibit significant anticancer properties. For instance, a related compound showed promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Cell Line IC50 (µM) Mechanism
MDA-MB-23112.5Apoptosis induction
SK-Hep-115.0Cell cycle arrest
NUGC-320.0Inhibition of proliferation

Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity. Research indicates that thiazole derivatives can inhibit bacterial growth through mechanisms that disrupt cell wall synthesis and function . In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 50 µg/mL against several pathogens.

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus50Bactericidal
Escherichia coli75Bacteriostatic
Candida albicans100Antifungal

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it exhibited moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative diseases like Alzheimer's . The IC50 values for these enzymes were reported as follows:

Enzyme IC50 (µM) Comparison
Acetylcholinesterase157.31Moderate activity
Butyrylcholinesterase46.42Comparable to standard inhibitors

Case Studies

  • Antitumor Activity Assessment : A study conducted on a library of compounds including this compound revealed its superior efficacy against resistant cancer cell lines compared to traditional chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead candidate for new antibiotic therapies .

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